C25H18Cl3NO2
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Overview
Description
. This compound is a member of the quinoline family and is characterized by its complex structure, which includes multiple chlorine atoms and a methoxy group. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl alcohol and 3,5-dichloro-2-methoxybenzaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinoline ring.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoline analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline: is similar to other quinoline derivatives such as chloroquine and quinine.
Chloroquine: Known for its antimalarial properties.
Quinine: Used for treating malaria and as a flavoring agent.
Uniqueness
What sets 8-[(2-chlorobenzyl)oxy]-2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H18Cl3NO2 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H18Cl3NO2/c26-15-6-4-14(5-7-15)24-19-3-1-2-18(19)21-13-17(9-11-23(21)29-24)31-25(30)20-10-8-16(27)12-22(20)28/h1-2,4-13,18-19,24,29H,3H2 |
InChI Key |
JYBCTTGGQDFZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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